

2,3,4,5-tetramethyl-1H-pyrrole CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,3,4,5-Tetramethyl-1H-pyrrole

Cat. No.: B086078

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An In-depth Technical Guide to 2,3,4,5-tetramethyl-1H-pyrrole

Introduction

2,3,4,5-tetramethyl-1H-pyrrole is a fully substituted pyrrole derivative. Pyrrole and its derivatives are fundamental five-membered aromatic heterocyclic compounds containing a nitrogen atom, which are integral to numerous natural products, pharmaceuticals, and advanced materials.[1][2] The pyrrole scaffold is a key component in a variety of therapeutically active compounds, including anti-inflammatory drugs, antibiotics, and antitumor agents.[1] Substituted pyrroles like **2,3,4,5-tetramethyl-1H-pyrrole** are valuable as intermediates and building blocks in organic synthesis for the creation of more complex molecules. Its symmetrical structure also makes it a useful model compound for spectroscopic and physical studies of the pyrrole ring system.[3]

Chemical Identity and Structure

The chemical structure of **2,3,4,5-tetramethyl-1H-pyrrole** consists of a central pyrrole ring with methyl groups attached to each of the four carbon atoms.

Canonical SMILES: CC1=C(NC(=C1C)C)C[4][5]

Molecular Formula: C8H13N[4][5][6]

IUPAC Name: 2,3,4,5-tetramethyl-1H-pyrrole[5]



Identifiers

Identifier	Value
CAS Number	1003-90-3[4][5][6]
Molecular Weight	123.20 g/mol [5]
EC Number	213-717-0[4][5]
UNII	44A3273EW7[4][5]
DSSTox Substance ID	DTXSID40143122[4][5]
InChlKey	BDXJANJAHYKTMI-UHFFFAOYSA-N[5]

Physicochemical Properties

2,3,4,5-tetramethyl-1H-pyrrole is described as a clear colorless to pale yellow liquid or a low-melting crystalline solid. It is noted to be sensitive to air and light.[4]

.0°C[4]
C at 760 mmHg[4]
[4]
g/cm³[4]
mmHg at 25°C[4]
0[4]
4799419[4]

Spectroscopic Data



Spectroscopic analysis is crucial for the characterization of **2,3,4,5-tetramethyl-1H-pyrrole**.

Spectroscopy Type	Data
¹³ C NMR	Spectra available from sources such as SpectraBase.[5]
GC-MS	Top Peak (m/z): 122, 2nd Highest (m/z): 123, 3rd Highest (m/z): 108.[5]

Synthesis and Reactivity

The synthesis of substituted pyrroles can be achieved through various methods. A common and effective method for synthesizing 2,5-disubstituted pyrroles is the Paal-Knorr reaction.[7] This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7] For tetrasubstituted pyrroles like **2,3,4,5-tetramethyl-1H-pyrrole**, a suitable diketone precursor would be 3,4-dimethyl-2,5-hexanedione, which would react with ammonia.

The NH proton of the pyrrole ring is moderately acidic, with a pKa of about 17.5, and can be deprotonated by strong bases like butyllithium or sodium hydride to form a nucleophilic alkali pyrrolide.[8] This anion can then be alkylated, for instance, with iodomethane to yield N-methylpyrrole.[8]

Experimental Protocols General Protocol for Paal-Knorr Pyrrole Synthesis

This protocol is a generalized procedure for the synthesis of substituted pyrroles and can be adapted for **2,3,4,5-tetramethyl-1H-pyrrole**. The Paal-Knorr reaction involves the condensation of a **1,4-dicarbonyl** compound with an amine.[7]

Materials:

- 3,4-Dimethyl-2,5-hexanedione (or other suitable 1,4-dicarbonyl precursor)
- Ammonium acetate or ammonia solution.



- Glacial acetic acid or other suitable solvent
- Heating apparatus (e.g., reflux condenser)
- · Standard laboratory glassware
- Purification apparatus (e.g., for distillation or chromatography)

Procedure:

- In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1 equivalent) in a suitable solvent such as glacial acetic acid or ethanol.
- Add an excess of the amine source, such as ammonium acetate (e.g., 3-5 equivalents).
- Heat the reaction mixture to reflux for a period of 1 to 4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into a larger volume of water and neutralize with a base (e.g., sodium carbonate solution).
- Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic extracts, dry over an anhydrous salt (e.g., magnesium sulfate), and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by distillation, recrystallization, or column chromatography to obtain the pure pyrrole derivative.

Applications in Research and Development

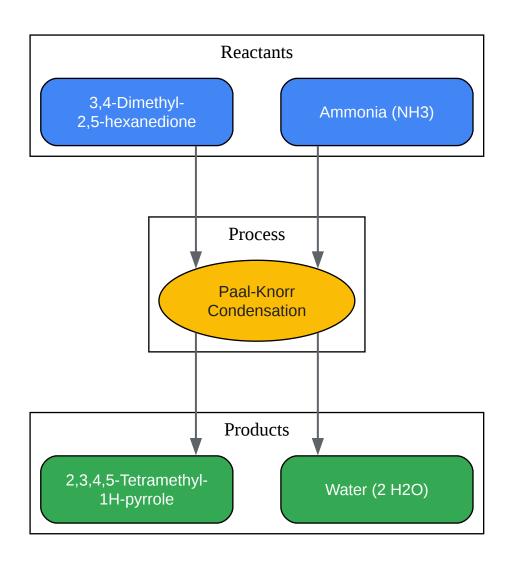
Pyrrole derivatives are of significant interest in medicinal chemistry and drug development.[1] They form the core structure of many biologically active compounds and are known to exhibit a wide range of activities, including antibacterial, antifungal, anti-inflammatory, and anticancer



properties.[1][2] **2,3,4,5-tetramethyl-1H-pyrrole**, as a substituted pyrrole, serves as a valuable building block in the synthesis of more complex molecules for pharmaceutical research. Its well-defined structure is also advantageous for use as a model compound in spectroscopic and physical studies to understand the fundamental properties of the pyrrole ring system.[3]

Visualizations Synthetic Pathway

The following diagram illustrates a generalized Paal-Knorr synthesis pathway for **2,3,4,5-tetramethyl-1H-pyrrole**.



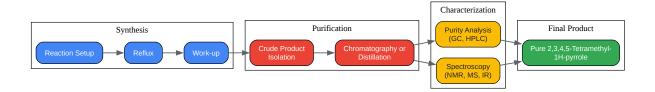
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Caption: Paal-Knorr synthesis of **2,3,4,5-tetramethyl-1H-pyrrole**.



Experimental Workflow

This diagram outlines a typical experimental workflow for the synthesis and characterization of **2,3,4,5-tetramethyl-1H-pyrrole**.



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Caption: Workflow for synthesis and characterization.

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- To cite this document: BenchChem. [2,3,4,5-tetramethyl-1H-pyrrole CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086078#2-3-4-5-tetramethyl-1h-pyrrole-cas-number-and-structure]

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